molecular formula C7H3F2NO4 B1602088 2,5-Difluoro-3-nitrobenzoic acid CAS No. 741721-49-3

2,5-Difluoro-3-nitrobenzoic acid

Cat. No.: B1602088
CAS No.: 741721-49-3
M. Wt: 203.1 g/mol
InChI Key: KMUYMGMBJNSLQM-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-nitrobenzoic acid is an aromatic compound that contains both fluorine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-3-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2,5-difluorobenzoic acid. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Another method involves the fluorination of 3-nitrobenzoic acid. This can be achieved using reagents such as cesium fluoride in anhydrous conditions to introduce the fluorine atoms at the 2 and 5 positions of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This involves the use of palladium catalysts and boronic acids.

Common Reagents and Conditions

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Coupling: Palladium catalysts, boronic acids.

Major Products

    Reduction: 2,5-Difluoro-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Coupling: Biaryl compounds.

Scientific Research Applications

2,5-Difluoro-3-nitrobenzoic acid has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers and liquid crystals.

    Agrochemicals: The compound can be used in the development of new pesticides and herbicides.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-3-nitrobenzoic acid
  • 2,6-Difluoro-3-nitrobenzoic acid
  • 2,5-Difluoro-4-nitrobenzoic acid

Uniqueness

2,5-Difluoro-3-nitrobenzoic acid is unique due to the specific positioning of the fluorine and nitro groups on the aromatic ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

2,5-difluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUYMGMBJNSLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575960
Record name 2,5-Difluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741721-49-3
Record name 2,5-Difluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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